2-Fluorobutane

Catalog No.
S617584
CAS No.
359-01-3
M.F
C4H9F
M. Wt
76.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluorobutane

CAS Number

359-01-3

Product Name

2-Fluorobutane

IUPAC Name

2-fluorobutane

Molecular Formula

C4H9F

Molecular Weight

76.11 g/mol

InChI

InChI=1S/C4H9F/c1-3-4(2)5/h4H,3H2,1-2H3

InChI Key

IXHWZHXLJJPXIS-UHFFFAOYSA-N

SMILES

CCC(C)F

Synonyms

2-fluorobutane

Canonical SMILES

CCC(C)F

2-Fluorobutane is a fluorinated alkane with the chemical formula C₄H₉F. It is a colorless liquid at room temperature and is notable for its unique properties stemming from the presence of a fluorine atom, which significantly influences its reactivity and physical characteristics. The compound exists in various stereoisomeric forms, including (R)-2-fluorobutane and (S)-2-fluorobutane, due to the chiral center at the second carbon atom.

Solvent and Reference Compound

One primary application of 2-Fluorobutane lies in its use as a solvent. Due to its relatively high boiling point (55°C) and low freezing point (-131°C), it is suitable for a wide range of temperatures in diverse research settings. Additionally, its solubility in various organic solvents like ethanol, diethyl ether, and chloroform, coupled with its insolubility in water, makes it useful for separating and extracting non-polar compounds from aqueous solutions [1].

Chiral Research and Asymmetric Synthesis

2-Fluorobutane exists in two enantiomeric forms, meaning they are non-superimposable mirror images of each other. This characteristic makes it a crucial tool in research related to chirality, a crucial concept in chemistry and biology. Scientists utilize 2-Fluorobutane to study the behavior and interactions of chiral molecules, which play a vital role in drug development and understanding biological processes [].

, primarily involving nucleophilic substitution and elimination mechanisms:

  • Nucleophilic Substitution: 2-Fluorobutane can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles. For instance, when reacted with methoxide ions, it can yield a mixture of products including methoxy derivatives and fluoroalkenes .
  • Elimination Reactions: The compound can also undergo elimination reactions, leading to the formation of alkenes. For example, when treated with a strong base like potassium hydroxide in an alcoholic solution, 2-fluorobutane primarily yields but-1-ene and but-2-ene (cis and trans) via an E2 mechanism .

There are several methods for synthesizing 2-fluorobutane:

  • From 2-Butanol: One common method involves the conversion of 2-butanol to 2-fluorobutane using reagents like phosphorus pentafluoride or sulfur tetrafluoride under controlled conditions .
  • Halogenation of Butane: Another approach is the direct halogenation of butane using fluorine gas, although this method can lead to a mixture of products due to multiple substitution reactions.
  • Electrophilic Fluorination: This method utilizes electrophilic fluorination techniques to introduce the fluorine atom at the desired position on the butane chain.

2-Fluorobutane has various applications in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals. Its unique properties make it useful in:

  • Synthetic Chemistry: As a building block for more complex molecules.
  • Fluorinated Compounds: In the production of fluorinated surfactants and polymers.

Several compounds share structural similarities with 2-fluorobutane. Here are a few notable examples:

CompoundFormulaKey Features
1-FluorobutaneC₄H₉FFluorine at the first carbon; different reactivity patterns.
2-ChlorobutaneC₄H₉ClChlorine instead of fluorine; generally more reactive due to weaker C-Cl bond.
3-FluorobutaneC₄H₉FFluorine at the third carbon; different steric effects compared to 2-fluorobutane.
n-ButaneC₄H₁₀No halogen; serves as a baseline for comparison regarding reactivity.

Uniqueness: The presence of fluorine in 2-fluorobutane imparts unique physical and chemical properties compared to its non-fluorinated counterparts, influencing its boiling point, solubility, and reactivity profiles.

XLogP3

1.9

Dates

Modify: 2024-04-14

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